molecular formula C17H17N5O4 B150709 N6-Benzoyl-2'-deoxyadenosine CAS No. 4546-72-9

N6-Benzoyl-2'-deoxyadenosine

Cat. No.: B150709
CAS No.: 4546-72-9
M. Wt: 355.3 g/mol
InChI Key: PIXHJAPVPCVZSV-YNEHKIRRSA-N
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Description

N6-benzoyl-2’-Deoxyadenosine: is a nucleoside analog, which means it is a compound structurally similar to naturally occurring nucleosides. It is often used in the synthesis of oligonucleotides and has applications in various fields of scientific research, including chemistry, biology, and medicine .

Biochemical Analysis

Biochemical Properties

N6-Benzoyl-2’-deoxyadenosine plays a crucial role in biochemical reactions, particularly in the synthesis of oligonucleotides. It interacts with several enzymes and proteins, including nucleoside phosphorylases and DNA polymerases. These interactions are essential for the incorporation of N6-Benzoyl-2’-deoxyadenosine into DNA strands during synthesis. The compound’s ability to mimic natural nucleosides allows it to be used as a building block in the creation of modified DNA sequences .

Cellular Effects

N6-Benzoyl-2’-deoxyadenosine has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the incorporation of N6-Benzoyl-2’-deoxyadenosine into DNA can lead to changes in gene expression patterns, which can subsequently alter cellular behavior. Additionally, its presence in the cellular environment can impact metabolic pathways by interacting with enzymes involved in nucleotide metabolism .

Molecular Mechanism

The molecular mechanism of N6-Benzoyl-2’-deoxyadenosine involves its incorporation into DNA strands during synthesis. This process is facilitated by DNA polymerases, which recognize N6-Benzoyl-2’-deoxyadenosine as a substrate. Once incorporated, the compound can influence the stability and structure of the DNA molecule. Additionally, N6-Benzoyl-2’-deoxyadenosine can inhibit or activate certain enzymes, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N6-Benzoyl-2’-deoxyadenosine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that N6-Benzoyl-2’-deoxyadenosine is relatively stable under standard laboratory conditions, but its degradation products can have different biochemical properties. Long-term exposure to N6-Benzoyl-2’-deoxyadenosine in in vitro or in vivo studies can lead to cumulative effects on cellular processes .

Dosage Effects in Animal Models

The effects of N6-Benzoyl-2’-deoxyadenosine vary with different dosages in animal models. At lower doses, the compound can be incorporated into DNA without causing significant adverse effects. At higher doses, N6-Benzoyl-2’-deoxyadenosine can exhibit toxic effects, including disruptions in DNA synthesis and repair mechanisms. These threshold effects highlight the importance of careful dosage control in experimental settings .

Metabolic Pathways

N6-Benzoyl-2’-deoxyadenosine is involved in several metabolic pathways, particularly those related to nucleotide metabolism. It interacts with enzymes such as nucleoside phosphorylases, which facilitate its incorporation into DNA. Additionally, N6-Benzoyl-2’-deoxyadenosine can affect metabolic flux and metabolite levels by altering the activity of enzymes involved in nucleotide synthesis and degradation .

Transport and Distribution

The transport and distribution of N6-Benzoyl-2’-deoxyadenosine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms of N6-Benzoyl-2’-deoxyadenosine is crucial for optimizing its use in biochemical research and therapeutic applications .

Subcellular Localization

N6-Benzoyl-2’-deoxyadenosine is localized in various subcellular compartments, including the nucleus and mitochondria. Its activity and function can be influenced by targeting signals and post-translational modifications that direct it to specific organelles. The subcellular localization of N6-Benzoyl-2’-deoxyadenosine is essential for understanding its role in cellular processes and its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of N6-benzoyl-2’-Deoxyadenosine typically involves the protection of adenosine with a protective agent, followed by benzoylation. One method includes the following steps :

  • Adenosine and a protective agent are placed in a flask with a solvent and a catalyst. The mixture is stirred and refluxed for a period of time.
  • Part of the solvent is evaporated, and the mixture undergoes heat preservation treatment.
  • The mixture is cooled, stirred, and filtered to obtain a filter cake.
  • The filter cake is treated with a weak alkaline solution, stirred, filtered, and dried to obtain N6-benzoyl-2’-Deoxyadenosine with high purity and yield.

Industrial Production Methods: Industrial production methods for N6-benzoyl-2’-Deoxyadenosine often involve similar steps but are optimized for large-scale production. These methods focus on maximizing yield, purity, and cost-efficiency while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions: N6-benzoyl-2’-Deoxyadenosine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the compound’s structure.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, benzoylation results in the formation of N6-benzoyl-2’-Deoxyadenosine .

Scientific Research Applications

N6-benzoyl-2’-Deoxyadenosine has a wide range of applications in scientific research:

Comparison with Similar Compounds

    2’-Deoxyadenosine: A naturally occurring nucleoside that serves as a building block for DNA.

    N6-Benzoyladenosine: A similar compound with a benzoyl group attached to the nitrogen at position 6 of adenosine.

    2’-Deoxyguanosine: Another nucleoside analog used in similar applications.

Uniqueness: N6-benzoyl-2’-Deoxyadenosine is unique due to its specific structure, which allows it to be used in the synthesis of oligonucleotides and other nucleoside analogs. Its benzoyl group provides additional stability and specificity in various chemical reactions, making it a valuable tool in scientific research .

Properties

IUPAC Name

N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O4/c23-7-12-11(24)6-13(26-12)22-9-20-14-15(18-8-19-16(14)22)21-17(25)10-4-2-1-3-5-10/h1-5,8-9,11-13,23-24H,6-7H2,(H,18,19,21,25)/t11-,12+,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIXHJAPVPCVZSV-YNEHKIRRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80196516
Record name N-Benzoyl-2'-deoxyadenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80196516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4546-72-9
Record name N-Benzoyl-2′-deoxyadenosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4546-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Benzoyl-2'-deoxyadenosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004546729
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Benzoyl-2'-deoxyadenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80196516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-benzoyl-2'-deoxyadenosine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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